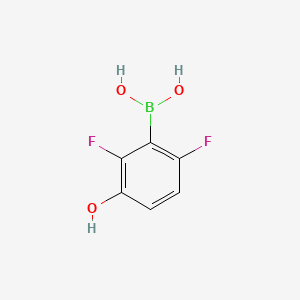

(2,6-ジフルオロ-3-ヒドロキシフェニル)ボロン酸

説明

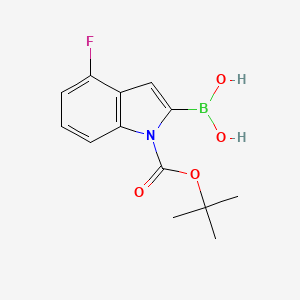

“(2,6-Difluoro-3-hydroxyphenyl)boronic acid” is a boronic acid compound with the CAS Number: 957065-86-0 . It has a molecular weight of 173.91 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of boronic acids, including “(2,6-Difluoro-3-hydroxyphenyl)boronic acid”, is a well-studied area . One common method for synthesizing boronic acids is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of “(2,6-Difluoro-3-hydroxyphenyl)boronic acid” can be represented by the InChI code: 1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H . This indicates that the compound contains a boron atom bonded to two fluorine atoms and a phenyl ring, which is further substituted with a hydroxy group .Chemical Reactions Analysis

Boronic acids, including “(2,6-Difluoro-3-hydroxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and easy preparation of the organoboron reagent .Physical And Chemical Properties Analysis

“(2,6-Difluoro-3-hydroxyphenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 173.91 .科学的研究の応用

センシングアプリケーション

(2,6-ジフルオロ-3-ヒドロキシフェニル)ボロン酸: は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基との相互作用により、さまざまなセンシングアプリケーションで利用されています 。この相互作用は、センシング材料の界面またはバルクサンプル内を含む、均一アッセイおよび不均一検出に不可欠です。

生物学的ラベリングとタンパク質操作

この化合物は、ジオールと安定な複合体を形成する能力により、生物学的ラベリングやタンパク質操作にも使用できます。 これには、研究目的のタンパク質の修飾が含まれ、タンパク質の機能や相互作用を理解する上で重要になる可能性があります 。

治療開発

ボロン酸は、新規薬剤や薬剤送達デバイスの設計に検討されています。 特に、有望な癌治療法である中性子捕捉療法に適したホウ素担体として注目されています 。 しかし、特に生理的pHでは、水中の安定性が懸念されており、加水分解速度に影響を与えます 。

鈴木・宮浦カップリング

このボロン酸は、有機化学における炭素-炭素結合の形成に不可欠な鈴木・宮浦カップリング反応の基質として機能します。 有機半導体に適用可能な化合物など、さまざまな化合物の合成に使用されています 。

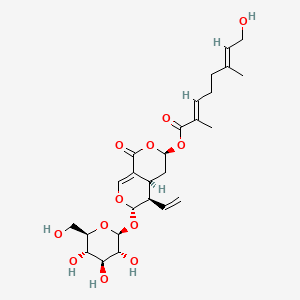

グリコシル化分子の電気泳動

この化合物は、グリコシル化分子の電気泳動に使用され、これは、しばしば糖尿病の診断やモニタリングに使用される、グリコシル化タンパク質や脂質の分析のための重要な技術です 。

ポリマーおよびマイクロパーティクル合成

(2,6-ジフルオロ-3-ヒドロキシフェニル)ボロン酸: は、分析方法のためのマイクロパーティクルの構築材料として、およびインスリンの制御放出のためのポリマーとして使用されており、これは糖尿病管理における重要な用途です 。

作用機序

Target of Action

The primary target of (2,6-Difluoro-3-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds, which are crucial in various biochemical processes.

Pharmacokinetics

It is known that the compound has high gi absorption , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, contributing to a wide range of biochemical processes.

Action Environment

The action of (2,6-Difluoro-3-hydroxyphenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

“(2,6-Difluoro-3-hydroxyphenyl)boronic acid” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

Boronic acids, including “(2,6-Difluoro-3-hydroxyphenyl)boronic acid”, have been gaining interest in medicinal chemistry . Despite initial concerns about potential toxicity, boron-containing compounds are now considered generally non-toxic and have found use in a variety of biological applications . Future research in this area is likely to focus on extending the use of boronic acids in medicinal chemistry, with the aim of developing new drugs .

特性

IUPAC Name |

(2,6-difluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKYZCCDBZCCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659356 | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957065-86-0 | |

| Record name | B-(2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Heptadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-](/img/no-structure.png)

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)